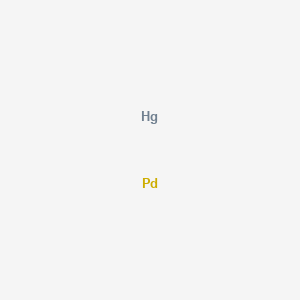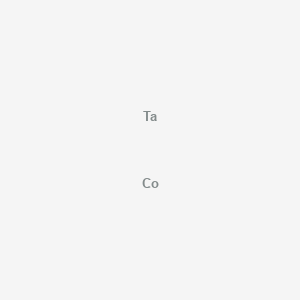
Cobalt;tantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-tantalum is a compound formed by the combination of cobalt and tantalum. Cobalt is a transition metal with the atomic number 27, known for its magnetic properties and high melting point. Tantalum, with the atomic number 73, is a refractory metal known for its high melting point and resistance to corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cobalt-tantalum compounds can be achieved through various synthetic routes. One common method involves the reduction of cobalt and tantalum oxides using a reducing agent such as hydrogen or carbon. The reaction typically takes place at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of cobalt-tantalum compounds often involves the use of molten salt electrolysis. This method allows for the efficient separation and reduction of cobalt and tantalum from their respective ores. The process involves dissolving the ores in a molten salt bath and applying an electric current to induce the reduction reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-tantalum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and tantalum, as well as the specific reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tantalum compounds include hydrogen, carbon, and various acids. The reactions typically occur at high temperatures to facilitate the desired transformations. For example, the reduction of cobalt and tantalum oxides to form the compound often requires temperatures above 1000°C.
Major Products Formed: The major products formed from the reactions of cobalt-tantalum compounds depend on the specific reaction conditions and reagents used. For instance, the reduction of cobalt and tantalum oxides results in the formation of the cobalt-tantalum compound, while oxidation reactions may produce oxides of cobalt and tantalum.
Applications De Recherche Scientifique
Cobalt-tantalum compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation processes. In biology, cobalt-tantalum compounds are studied for their potential use in medical imaging and drug delivery systems. In the field of materials science, these compounds are used to develop high-performance alloys and coatings with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of cobalt-tantalum compounds involves their interaction with specific molecular targets and pathways. In catalytic applications, the compound’s active sites facilitate the conversion of reactants to products by lowering the activation energy of the reaction. In medical applications, cobalt-tantalum compounds can interact with biological molecules to enhance imaging contrast or deliver therapeutic agents to targeted cells.
Comparaison Avec Des Composés Similaires
Cobalt-tantalum compounds can be compared to other similar compounds, such as cobalt-nickel and tantalum-niobium compounds. While cobalt-nickel compounds are known for their magnetic properties and use in battery technologies, tantalum-niobium compounds are valued for their high melting points and corrosion resistance. The unique combination of cobalt and tantalum in cobalt-tantalum compounds provides a balance of magnetic, mechanical, and thermal properties that make them suitable for specialized applications.
List of Similar Compounds:- Cobalt-nickel compounds
- Tantalum-niobium compounds
- Cobalt-chromium compounds
- Tantalum-tungsten compounds
Propriétés
Numéro CAS |
12187-23-4 |
|---|---|
Formule moléculaire |
CoTa |
Poids moléculaire |
239.8811 g/mol |
Nom IUPAC |
cobalt;tantalum |
InChI |
InChI=1S/Co.Ta |
Clé InChI |
JUTRBLIIVLVGES-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
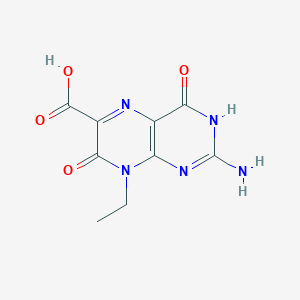
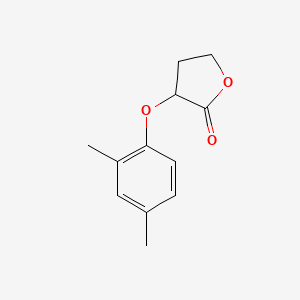
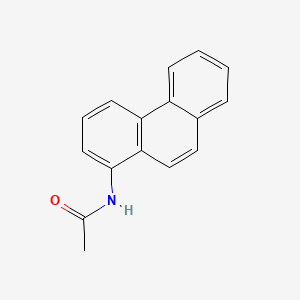
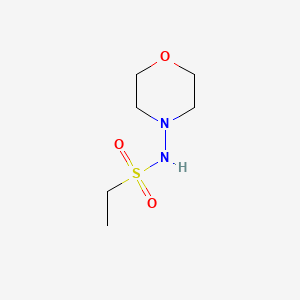
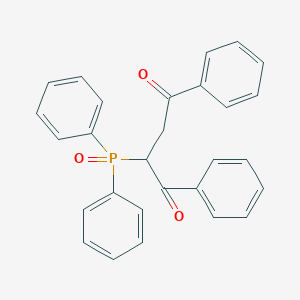

![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
